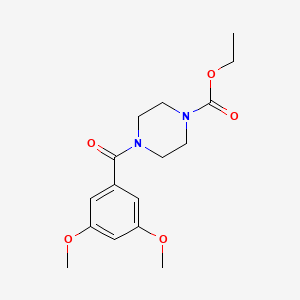![molecular formula C21H23N3O6 B12492394 Propyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12492394.png)
Propyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include:
Formation of the Benzoate Core: This step involves the esterification of benzoic acid with propanol under acidic conditions to form propyl benzoate.
Introduction of the Nitrobenzamide Group: The nitrobenzamide group can be introduced through a nitration reaction, where the benzoate core is treated with a nitrating agent such as nitric acid and sulfuric acid.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the benzoate core. This can be achieved by reacting the nitrobenzamide intermediate with morpholine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Esterification: Using catalysts to enhance the esterification process.
Controlled Nitration: Employing precise control over temperature and reagent concentrations to achieve selective nitration.
Automated Synthesis: Utilizing automated systems to streamline the multi-step synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate and benzamide derivatives.
Aplicaciones Científicas De Investigación
PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The nitrobenzamide group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-2-morpholin-4-yl-N-(4-nitro-phenyl)-acetamide
- 3-MORPHOLIN-4-YL-BUT-2-ENOIC ACID ETHYL ESTER
Uniqueness
PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H23N3O6 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
propyl 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H23N3O6/c1-2-11-30-21(26)18-14-16(5-8-19(18)23-9-12-29-13-10-23)22-20(25)15-3-6-17(7-4-15)24(27)28/h3-8,14H,2,9-13H2,1H3,(H,22,25) |
Clave InChI |
OJJRUWGGWMCKHC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12492320.png)

![5-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12492329.png)
![Methyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12492330.png)
![5-(3,4-dimethylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12492335.png)
![3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492336.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(2-ethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12492337.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B12492340.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide](/img/structure/B12492347.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12492351.png)
![6-[(E)-1H-indol-3-yldiazenyl]quinoline](/img/structure/B12492352.png)
![N-{3-[(E)-piperidin-1-yldiazenyl]phenyl}acetamide](/img/structure/B12492362.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12492389.png)
